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For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the

thiohydantoin class, has garnered significant interest in medicinal chemistry due to its diverse

pharmacological activities. This technical guide provides a comprehensive overview of its

physical and chemical properties, detailed experimental protocols for its synthesis, and an

exploration of its biological activities, with a focus on its potential as an anticancer agent

through the modulation of the PI3K/AKT signaling pathway. All quantitative data is presented in

structured tables for clarity, and key experimental workflows and biological pathways are

visualized using Graphviz diagrams.

Core Physical and Chemical Properties
While specific experimental values for the parent compound are varied across literature, the

following tables summarize the key physical and chemical properties of 3-Phenyl-2-
thioxoimidazolidin-4-one and its closely related derivatives.

Table 1: Physical Properties of 3-Phenyl-2-thioxoimidazolidin-4-one and Derivatives
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Property Value Source

Molecular Formula C₉H₈N₂OS [1]

Molecular Weight 192.24 g/mol [1]

Melting Point

Not consistently reported for

the parent compound.

Derivatives exhibit a range:

215-216 °C (5-(4-

methylphenyl) derivative)

[2]

Solubility

Generally soluble in polar

aprotic solvents such as

dimethyl sulfoxide (DMSO) and

dimethylformamide (DMF).[3]

Poorly soluble in water.

[3]

pKa
Data not available in the

searched literature.

Table 2: Chemical Identifiers for 3-Phenyl-2-thioxoimidazolidin-4-one

Identifier Value Source

IUPAC Name

3-phenyl-2-

sulfanylideneimidazolidin-4-

one

[1]

CAS Number 2010-15-3 [1]

SMILES
C1C(=O)N(C(=S)N1)C2=CC=

CC=C2
[1]

InChI

InChI=1S/C9H8N2OS/c12-8-6-

10-9(13)11(8)7-4-2-1-3-5-7/h1-

5H,6H2,(H,10,13)

[1]

Spectral Data
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The structural elucidation of 3-Phenyl-2-thioxoimidazolidin-4-one is supported by various

spectroscopic techniques.

Table 3: Spectroscopic Data for 3-Phenyl-2-thioxoimidazolidin-4-one and its Derivatives

Spectrum Type
Key Peaks/Shifts (for
derivatives, substitution
pattern is noted)

Source

¹H NMR (DMSO-d₆)

Aromatic protons (m, ~7.2-7.5

ppm), CH₂ of imidazolidinone

ring (s, ~3.9-4.4 ppm), NH

proton (br s, ~10.5-11.0 ppm).

Specific shifts vary with

substitution.

[2][4]

¹³C NMR (DMSO-d₆)

C=S (~180-183 ppm), C=O

(~170-174 ppm), Aromatic

carbons (~127-138 ppm), CH₂

(~63 ppm).

[2]

Infrared (IR, KBr)

N-H stretching (~3150-3250

cm⁻¹), C=O stretching (~1715-

1760 cm⁻¹), C=S stretching

(~1510-1520 cm⁻¹).

[2]

Mass Spectrometry (MS)

Molecular ion peak [M]⁺

corresponding to the specific

derivative's mass.

[2]

Experimental Protocols
The synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one can be achieved through several

methods. Below is a detailed protocol for a common synthetic route.

Synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one
This protocol describes the cyclization of a thiosemicarbazone with an α-halo ester.
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Experimental Workflow

Reactants Intermediate Synthesis

Cyclization

Final Product

Thiosemicarbazide

Benzaldehyde thiosemicarbazoneBenzaldehyde

3-Phenyl-2-thioxoimidazolidin-4-one

Ethyl chloroacetate

Sodium acetate

Ethanol (solvent)

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Phenyl-2-thioxoimidazolidin-4-one.

Methodology:

Synthesis of Benzaldehyde Thiosemicarbazone (Intermediate):

In a round-bottom flask, dissolve thiosemicarbazide (0.01 mol) and benzaldehyde (0.01

mol) in ethanol (30 mL).

Add a few drops of a suitable acid catalyst (e.g., acetic acid).

Reflux the mixture for 2-4 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.
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The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

Synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one:

To a mixture of the synthesized benzaldehyde thiosemicarbazone (0.01 mol) and fused

sodium acetate (0.03 mol) in absolute ethanol (20 mL), add ethyl chloroacetate (0.03 mol).

[5]

Reflux the reaction mixture for 8 hours.[5]

After cooling, pour the reaction mixture into cold water.

The resulting precipitate is filtered, washed thoroughly with water, and dried.

The crude product can be purified by recrystallization from a suitable solvent, such as

ethanol.[5]

Biological Activity and Signaling Pathways
Derivatives of 2-thioxoimidazolidin-4-one have demonstrated a broad spectrum of biological

activities, including anticancer, antimicrobial, and antiviral properties.[2][6] A significant body of

research points towards the inhibition of the PI3K/AKT signaling pathway as a key mechanism

for the anticancer effects of these compounds.[7]

Anticancer Activity via PI3K/AKT Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling

cascade that regulates cell proliferation, growth, survival, and apoptosis.[8] Its dysregulation is

a common feature in many cancers.[9] Studies on 2-thioxoimidazolidin-4-one derivatives have

shown that they can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[7]

PI3K/AKT Signaling Pathway and Point of Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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